

2,4-Difluorobenzonitrile CAS number and properties

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Compound of Interest

Compound Name: 2,4-Difluorobenzonitrile

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Technical Guide: 2,4-Difluorobenzonitrile Abstract

This technical guide provides a comprehensive overview of **2,4-Difluorobenzonitrile** (CAS No: 3939-09-1), a key fluorinated building block in modern organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the fields of medicinal chemistry and materials science. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow and pathway diagrams.

Chemical Identity and Physical Properties

2,4-Difluorobenzonitrile is a disubstituted aromatic compound featuring a nitrile functional group and two fluorine atoms on the benzene ring. Its unique electronic properties make it a valuable precursor in various chemical transformations.

Table 1: Physical and Chemical Properties of 2,4-Difluorobenzonitrile



Property	Value	Reference(s)
CAS Number	3939-09-1	[1][2]
Molecular Formula	C7H3F2N	[1][2][3]
Molecular Weight	139.10 g/mol	[1][2][3]
Appearance	White to off-white crystalline solid	[1]
Melting Point	47-49 °C	[1]
Boiling Point	189 °C (at 760 mmHg)	[4]
84-86 °C (at 20 mmHg)		
Density	1.246 g/cm ³	[1][4]
Solubility	Soluble in methanol and common organic solvents; sparingly soluble in water.[1][5]	
InChI Key	LJFDXXUKKMEQKE- UHFFFAOYSA-N	[2]
SMILES	N#CC1=CC=C(F)C=C1F	[2][3]

Spectroscopic Data

The structural identity of **2,4-Difluorobenzonitrile** is routinely confirmed by standard spectroscopic methods.

Table 2: Spectroscopic Data for 2,4-Difluorobenzonitrile



Technique	Data
¹H NMR	The spectrum shows complex splitting patterns for the three aromatic protons due to both H-H and H-F coupling. The expected chemical shifts are in the aromatic region (approx. δ 7.0-7.8 ppm).
¹³ C NMR	Signals are expected for all seven carbons. The carbon attached to the nitrile group (C1) and the fluorine-substituted carbons (C2, C4) will show characteristic shifts and C-F coupling. Nitrile carbon (C \equiv N) appears around δ 115-120 ppm. Aromatic carbons typically range from δ 105-170 ppm.[6]
FTIR (KBr Pellet)	Key absorptions (cm ⁻¹) include: ~2230 (C≡N stretch, strong), ~3100-3000 (Aromatic C-H stretch), ~1620, 1580, 1500 (Aromatic C=C ring stretch), ~1250-1100 (C-F stretch, strong).[7]
Mass Spectrometry (EI)	Molecular Ion (M+) peak at m/z = 139, corresponding to the molecular weight.[2]

Synthesis Protocols

Several synthetic routes to **2,4-Difluorobenzonitrile** have been established. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Dehydration of 2,4-Difluorobenzamide

This is a common and high-yielding method for synthesizing nitriles from their corresponding primary amides.

Experimental Protocol:

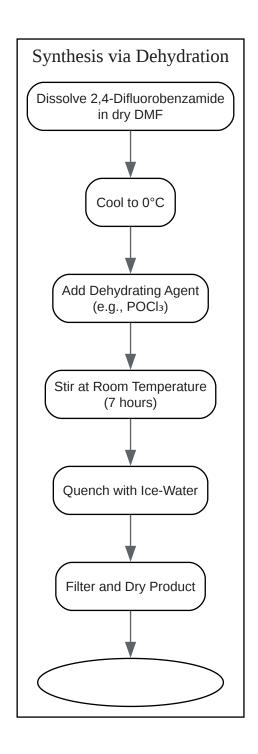
• In a suitable reaction vessel (e.g., a 250 mL three-necked flask) equipped with a stirrer and under an inert atmosphere, dissolve 2,4-difluorobenzamide (1.0 eq.) in a dry aprotic solvent



such as N,N-dimethylformamide (DMF).[8]

- Cool the solution to a reduced temperature (e.g., -15°C to 0°C).[8]
- Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃, ~5 eq.) or trifluoroacetic anhydride, to the stirred solution, maintaining the low temperature.[8]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 7 hours) until completion, which can be monitored by TLC or GC.
 [8]
- Upon completion, carefully pour the reaction mixture into ice-water to quench the excess dehydrating agent and precipitate the product.[8]
- Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2,4-Difluorobenzonitrile. Further purification can be achieved by recrystallization or sublimation.





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Caption: Workflow for the synthesis of **2,4-Difluorobenzonitrile**.

Cyanation of 2,4-Difluorobromobenzene



This method involves a metal-catalyzed substitution of a halogen with a cyanide group, a variant of the Rosenmund-von Braun reaction.

Experimental Protocol:

- To a reaction vessel under a nitrogen atmosphere, add 2,4-difluorobromobenzene (1.0 eq.), a cyanide source such as sodium cyanide (NaCN, 1.2 eq.), a copper(I) catalyst like cuprous iodide (CuI, 0.1 eq.), and a ligand such as N,N'-dimethylethylenediamine (1.0 eq.).
- Add a high-boiling point solvent like toluene or DMF.
- Heat the reaction mixture to an elevated temperature (e.g., 110°C) and stir for an extended period (e.g., 30 hours).
- Monitor the reaction progress by GC or TLC.
- After completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate.
- Purify the crude product by vacuum distillation or column chromatography to obtain pure 2,4 Difluorobenzonitrile.

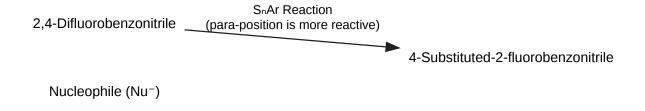
Reactivity and Applications

2,4-Difluorobenzonitrile serves as a versatile intermediate in the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (S_nAr)

The fluorine atom at the 4-position (para to the electron-withdrawing nitrile group) is highly activated towards nucleophilic attack. This regioselectivity is a cornerstone of its synthetic utility.





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Caption: Regioselectivity in S_nAr reactions of **2,4-Difluorobenzonitrile**.

This reactivity is exploited in the synthesis of various active pharmaceutical ingredients (APIs) and materials. For example, it is a key building block in the development of microtubule-targeting agents for neurodegenerative diseases like Alzheimer's.[1]

Synthesis of Heterocycles

2,4-Difluorobenzonitrile reacts with reagents like sodium azide (NaN₃) to form fluorinated tetrazole derivatives.[1] These tetrazoles can act as ligands in the synthesis of iridium(III) complexes, which are investigated as highly efficient blue-light emitters for Organic Light-Emitting Diodes (OLEDs) and as photoredox catalysts.[1][9]

Safety and Handling

2,4-Difluorobenzonitrile is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard and Precautionary Information



Category	Codes	Description
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	_
Hazard Statements	H302, H312, H332	Harmful if swallowed, in contact with skin, or if inhaled. [2]
H315	Causes skin irritation.[2]	
H319	Causes serious eye irritation. [2]	
Precautionary Statements	P261, P280	Avoid breathing dust/fume/gas/mist/vapors/spr ay. Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	
P302+P352	IF ON SKIN: Wash with plenty of water.	_
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	_

Personal Protective Equipment (PPE) should include safety goggles, chemical-resistant gloves, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.

Conclusion



2,4-Difluorobenzonitrile is a synthetically valuable compound with a well-defined property profile. Its importance in drug discovery and materials science is primarily due to the predictable reactivity of its C-F bonds in nucleophilic aromatic substitution reactions. The synthesis protocols are robust, allowing for its accessibility in research and development. Proper handling and adherence to safety guidelines are essential when working with this compound.

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